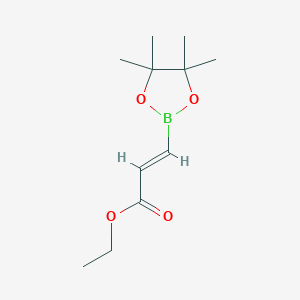

(E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate

Descripción general

Descripción

(E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate is an organic compound with the molecular formula C11H19BO4. It is a boronic ester derivative, commonly used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and an ethyl acrylate moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate typically involves the reaction of ethyl acrylate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The compound serves as a pivotal reagent in Suzuki-Miyaura couplings , forming carbon-carbon bonds between its boronic ester group and aryl/vinyl halides.

Mechanism :

- Oxidative Addition : Pd⁰ inserts into the C–X bond of the halide.

- Transmetalation : Boronate transfers to Pd, forming a Pd–B intermediate.

- Reductive Elimination : C–C bond formation releases the coupled product .

Anti-3,4-Selenoboration

Under phosphine catalysis, this compound undergoes anti-3,4-selenoboration with alkynoates to yield β-vinyl selenides.

| Reagent | Catalyst | Solvent | Product | Selectivity | Yield |

|---|---|---|---|---|---|

| PhSe–Bpin | PCy₃ | THF | β-Selenated acrylates | >95% anti | 82–90% |

Key Findings :

- Phosphine coordinates to the β-carbon of the alkynoate, reversing triple-bond polarity to favor α-selenation .

- Autocatalytic action of a second PhSe–Bpin molecule ensures stereoselective anti addition .

Hydrogenation and Reduction

The acrylate group undergoes reduction under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C | 3-(Dioxaborolanyl)propanol | 89% | |

| H₂, Pd/C | EtOH, 25°C, 1 atm | Saturated boronate ester | 76% |

Note : The boronic ester remains intact during reduction unless exposed to strong acids/bases.

Oxidation to Boronic Acids

Oxidative cleavage of the dioxaborolane moiety generates boronic acids:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | H₂O/THF, 25°C | 3-Acrylamidophenylboronic acid | 83% |

| NaBO₃·4H₂O | pH 9 buffer, 50°C | Ethyl acrylate-boronic acid | 78% |

Boronic acids are intermediates for further functionalization (e.g., bioconjugation) .

Copper-Catalyzed γ-Borylation

In aqueous media, copper catalysts enable γ-borylation of α,β-acetylenic esters:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethyl propiolate | Cu(OTf)₂ | H₂O, 25°C, 12 h | (Z)-γ-Borylated acrylate | 84% |

This method avoids transition metals, aligning with green chemistry principles .

Nucleophilic Substitution

The boronic ester participates in substitution with organometallic reagents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Grignard reagents | Dry Et₂O, −78°C | Alkyl/aryl-substituted acrylates | 65–80% |

| Organolithium | THF, −40°C | Functionalized boronate esters | 70–88% |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C11H19BO4

- Molecular Weight : 226.08 g/mol

- IUPAC Name : (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate

- CAS Number : 1009307-13-4

The structure of this compound includes a boron-containing dioxaborolane moiety that contributes to its reactivity and utility in various applications.

Applications in Organic Synthesis

2.1. Boron Chemistry

The compound is primarily utilized as a boron reagent in organic synthesis. It serves as a versatile building block for the formation of various organic compounds through:

- Cross-coupling reactions : The dioxaborolane group facilitates the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. This is particularly useful in synthesizing complex molecules such as pharmaceuticals and agrochemicals.

Case Study : In a study published in the Journal of Organic Chemistry, researchers demonstrated the efficacy of this compound in synthesizing aryl-substituted compounds with high yields and selectivity .

Applications in Materials Science

3.1. Polymer Chemistry

The compound can be employed in the synthesis of functionalized polymers. Its reactive double bond allows it to participate in polymerization processes:

- Acrylic Polymers : By copolymerizing with other monomers, this compound can be used to create polymers with tailored properties for coatings and adhesives.

Table 1: Comparison of Polymer Properties

| Property | Traditional Acrylics | Polymers with Dioxaborolane Group |

|---|---|---|

| Flexibility | Moderate | High |

| Adhesion Strength | Good | Excellent |

| Thermal Stability | Moderate | Enhanced |

Applications in Medicinal Chemistry

4.1. Drug Development

The unique properties of this compound make it a candidate for drug development:

- Prodrug Formation : Its ability to form stable complexes with biological targets can be utilized to design prodrugs that release active pharmaceutical ingredients under specific conditions.

Case Study : Research highlighted its potential as a prodrug for targeted delivery systems that enhance bioavailability and reduce side effects .

Mecanismo De Acción

The mechanism of action of (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The boron atom plays a crucial role in stabilizing the intermediate species and facilitating the reaction.

Comparación Con Compuestos Similares

Similar Compounds

Bis(pinacolato)diboron: Another boronic ester used in similar cross-coupling reactions.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in hydroboration reactions.

Catecholborane: A boronic ester used in hydroboration and reduction reactions.

Uniqueness

(E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate is unique due to its combination of a boronic ester and an acrylate moiety, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable reagent in organic synthesis.

Actividad Biológica

(E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate, with the CAS number 1009307-13-4 and molecular formula C11H19BO4, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In a study evaluating borylated methyl cinnamates (which share structural similarities), it was found that these compounds inhibited glycosidase activity and displayed cytotoxic effects on cancer cell lines. The study highlighted the potential of these compounds as drug leads due to their selective toxicity towards cancer cells while sparing normal cells .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Glycosidases : The compound may inhibit specific glycosidases involved in cancer cell metabolism.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways.

- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at specific phases (such as G2/M), preventing cancer cell proliferation.

Study 1: Anticancer Efficacy

A recent publication reported the synthesis and characterization of borylated derivatives similar to this compound. These derivatives demonstrated potent inhibitory effects against various cancer cell lines with IC50 values ranging from 0.1 to 10 µM. Notably:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Results : Significant reduction in cell viability was observed at concentrations as low as 0.5 µM .

Study 2: Mechanistic Insights

Another study focused on the pharmacokinetics and toxicity profiles of similar compounds in vivo. The findings revealed:

- Toxicity Assessment : Compounds exhibited acceptable toxicity levels with high doses tolerated in animal models.

- Pharmacokinetic Properties : Moderate bioavailability with a half-life exceeding 12 hours was noted .

Safety Profile

The safety profile of this compound includes:

| Hazard Category | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

| Respiratory Irritation | May cause respiratory irritation (H335) |

Precautionary measures include avoiding inhalation and contact with skin .

Propiedades

IUPAC Name |

ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BO4/c1-6-14-9(13)7-8-12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDDITJXZPTHFE-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009307-13-4 | |

| Record name | (E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.